GJ103
Overview
Description
GJ103: is a read-through compound that has the potential to induce read-through of premature stop codons. Essentially, it allows translation machinery to bypass these early termination signals, leading to the production of full-length proteins. This property makes it particularly interesting for research related to genetic disorders caused by nonsense mutations .
Preparation Methods
Synthetic Routes:: Unfortunately, specific synthetic routes for GJ103 are not widely documented in the available literature. it’s essential to note that this compound is a specialized compound, and its synthesis likely involves custom approaches.
Industrial Production Methods:: As of now, there is no established industrial-scale production method for this compound. Researchers interested in its large-scale synthesis would need to explore custom strategies or collaborate with experts in the field.
Chemical Reactions Analysis
Types of Reactions:: GJ103’s chemical behavior primarily revolves around its read-through activity. While detailed reaction mechanisms are scarce, it’s crucial to understand that this compound enables ribosomes to continue translation beyond premature stop codons.
Common Reagents and Conditions:: The specific reagents and conditions for this compound-mediated read-through are not widely reported. researchers typically work with cell-based assays or in vitro systems to evaluate its effects.
Major Products:: The primary product of this compound-mediated read-through is the full-length protein encoded by the mutated gene. By allowing translation to proceed past premature stop signals, this compound contributes to restoring functional protein expression.
Scientific Research Applications
GJ103 finds applications across various scientific domains:
Genetics and Molecular Biology: Researchers use this compound to study nonsense mutations and their impact on protein synthesis.
Drug Development: It serves as a tool compound for investigating potential therapies for genetic disorders caused by premature stop codons.
Biomedical Research: this compound aids in understanding disease mechanisms and identifying potential therapeutic targets.
Mechanism of Action
Molecular Targets:: GJ103’s primary target is the ribosomal machinery responsible for protein synthesis. By promoting read-through, it counteracts the premature termination of translation.
Pathways Involved:: The primary pathway involves ribosomal recognition of premature stop codons and subsequent read-through facilitated by this compound. Further research is needed to elucidate additional pathways influenced by this compound.
Comparison with Similar Compounds
While GJ103 is unique in its read-through activity, it shares similarities with other read-through compounds like GJ072. These compounds collectively contribute to advancing our understanding of translational fidelity and protein expression.
Biological Activity
GJ103 is a sodium salt analog of the read-through compound GJ072, which has shown promising biological activity, particularly in the context of genetic disorders caused by premature stop codons. This article provides an overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
Overview of this compound
This compound is classified as a read-through compound (RTC), which means it has the potential to induce ribosomal read-through of premature stop codons in mRNA. This mechanism can restore the production of full-length proteins, particularly in genetic conditions like Ataxia-telangiectasia (A-T) where mutations lead to truncated proteins. The ability of this compound to facilitate this process makes it a candidate for therapeutic development in various genetic disorders.
The primary mechanism through which this compound operates involves its interaction with the ribosome, promoting the incorporation of amino acids at sites where stop codons are present. This action can be quantified by measuring the levels of full-length protein produced in treated cells.
Key Findings:
- This compound has been shown to induce ATM kinase activity and restore autophosphorylation and transphosphorylation in A-T cells with homozygous TAA mutations .
- It demonstrated comparable activity to other known RTCs like RTC13 and PTC124 but with a lower cytotoxic profile at concentrations up to 300 µM .
In Vitro Studies
In vitro studies have established the efficacy of this compound in various cellular models:
Study | Cell Type | Concentration (µM) | Outcome |
---|---|---|---|
FACS Assay | A-T Cells | 10 - 300 | Induced ATM kinase activity |
IRIF Assay | A-T Cells | 10 - 300 | Restoration of full-length ATM protein |
Structural Activity Study | Various Analogues | 10 - 30 | Identified active analogs including this compound |
Structure-Activity Relationship
Research into the structure-activity relationship (SAR) of this compound has revealed that modifications to its chemical structure can enhance its biological activity. Notably, this compound's acid functionality can be converted into a water-soluble form (this compound-salt), facilitating further in vivo studies .
SAR Insights:
- Compounds such as GJ106, GJ109, and GJ111 exhibited similar activities across multiple stop codons, indicating a robust structural feature that contributes to their efficacy .
- The low cLogP values associated with these compounds suggest favorable absorption characteristics, making them suitable candidates for drug development .
Case Studies and Applications
Case Study 1: Efficacy in A-T Cells
In a controlled study involving A-T cells with specific nonsense mutations, this compound was administered at varying concentrations. The results indicated that treatment led to significant increases in full-length ATM protein levels compared to untreated controls.
Case Study 2: Comparison with Other RTCs
A comparative analysis was conducted between this compound and established RTCs like PTC124. The findings showed that while PTC124 had notable effects, this compound exhibited superior tolerability and efficacy without significant toxicity at higher concentrations .
Properties
IUPAC Name |
2-[[4-(3-methoxyphenyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-23-12-6-4-5-11(9-12)20-15(13-7-2-3-8-17-13)18-19-16(20)24-10-14(21)22/h2-9H,10H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVQSAZHPCDBDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)O)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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